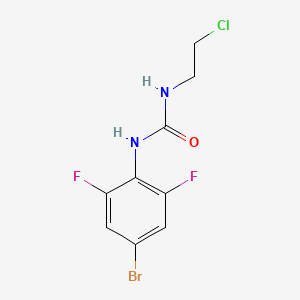

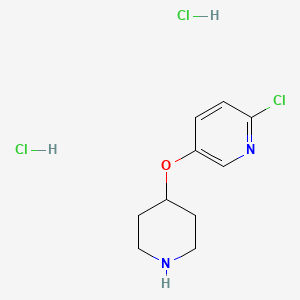

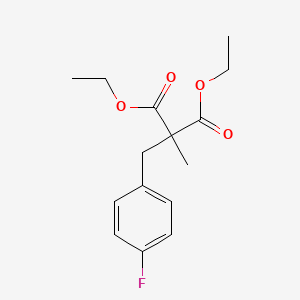

![molecular formula C10H12ClFN4 B1458343 {1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride CAS No. 1803561-32-1](/img/structure/B1458343.png)

{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride

Vue d'ensemble

Description

This compound is a derivative of amphetamine and is classified as a monoamine releaser . It is a potential designer drug .

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various starting materials . These compounds were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . These reactions were carried out in an aqueous medium .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

One study describes a compound with a structural resemblance to "{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride," focusing on its role as a neurokinin-1 (NK1) receptor antagonist. The compound exhibited high affinity and oral activity, showing effectiveness in pre-clinical tests relevant to emesis and depression. This highlights its potential application in the treatment of conditions mediated by the NK1 receptor, such as depression and nausea (Harrison et al., 2001).

Chiral Discrimination

Another application involves the use of a related compound for chiral discrimination in chromatography. The separation of enantiomers was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, highlighting the importance of such compounds in analytical chemistry for enantioselective separations (Bereznitski et al., 2002).

Structural Characterization and Synthesis

Research has also been conducted on the synthesis and structural characterization of isostructural compounds with triazolyl and fluorophenyl groups. Such studies contribute to the understanding of molecular structures and are crucial in materials science for designing new materials with specific properties (Kariuki et al., 2021).

Antioxidant Properties

Compounds incorporating the 1,2,3-triazole moiety have been studied for their antioxidant capabilities. A particular study reported the synthesis of novel 1,2,3-triazole-containing nitrones with significant antioxidant activity, demonstrating their potential in developing new antioxidant agents (Hadjipavlou-Litina et al., 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4.ClH/c11-9-3-1-2-8(4-9)6-15-7-13-10(5-12)14-15;/h1-4,7H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMIXZBPOLEKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=NC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

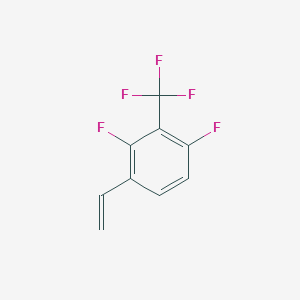

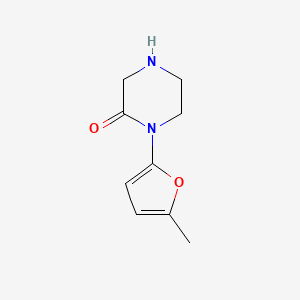

![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)

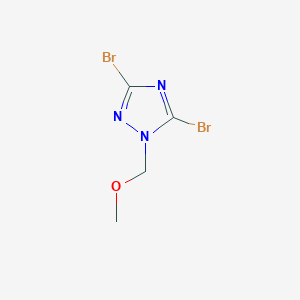

![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)

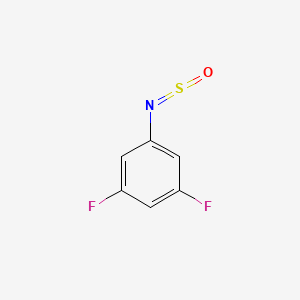

![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)